Trichloroethyl-13C2,d2 β-D-Glucuronide

Catalog No.
S1810537
CAS No.
M.F
C₆¹³C₂H₉D₂Cl₃O₇
M. Wt
329.53
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trichloroethyl-13C2,d2 β-D-Glucuronide

Product Name

Trichloroethyl-13C2,d2 β-D-Glucuronide

Molecular Formula

C₆¹³C₂H₉D₂Cl₃O₇

Molecular Weight

329.53

Synonyms

2,2,2-Trichloroethyl-13C2,d2 β-D-Glucopyranosiduronic Acid; 2,2,2-Trichloroethanol-13C2,d2 Glucuronide; Urochloralic Acid-13C2,d2 ; β,β,β-Trichloroethyl-13C2,d2 -β-D-glucuronic Acid;

Trichloroethyl-13C2,d2 β-D-Glucuronide is a premium stable isotope-labeled internal standard (SIL-IS) specifically engineered for the quantitative LC-MS/MS analysis of trichloroethanol glucuronide, the primary urinary metabolite of trichloroethylene and chloral hydrate [1]. Featuring a highly specific +4 Da mass shift derived from a hybrid carbon-13 and deuterium labeling strategy, this compound is designed to overcome the severe analytical challenges associated with halogenated biomarkers. By providing exact chromatographic co-elution and bypassing the intense natural isotopic interference of the trichloro moiety, it serves as an indispensable reagent for clinical toxicology, occupational health biomonitoring, and environmental exposure assessments requiring rigorous regulatory compliance [2].

Research Fit

Isotope-dilution LC-MS/MS workflows for intact glucuronide quantification
Pharmacokinetic and forensic toxicology research studies
Environmental and occupational exposure biomonitoring programs

Substituting Trichloroethyl-13C2,d2 β-D-Glucuronide with generic internal standards, such as propyl glucuronide or solely deuterated analogs, fundamentally compromises assay integrity [1]. Structural analogs do not co-elute with the target analyte, leaving the assay vulnerable to uncorrected matrix-induced ion suppression in complex biological fluids like urine. Furthermore, attempting to use a purely deuterated standard (Trichloroethyl-d2) provides only a +2 Da mass shift, which catastrophically overlaps with the ~97% abundant M+2 natural isotopic peak of the native trichloro compound. Finally, substituting with a labeled aglycone (Trichloroethanol-13C2,d2) fails to track the efficiency of the enzymatic deconjugation step during sample preparation, leading to significant quantification errors in total exposure assessments [2].

Substitution Risk

Unlabeled trichloroethyl glucuronide (CAS 97-25-6) offers zero mass shift and cannot serve as an internal standard for MS detection.
Non-isotopic structural analogs (e.g., 2,2-dichloroethanol) lack the glucuronide moiety, preventing correction of matrix effects and recovery losses for the intact conjugate.
Deuterium-only glucuronides may undergo H/D back-exchange in aqueous matrices, causing signal drift that the dual 13C2,d2 label is designed to mitigate.

Absolute Matrix Effect Correction in Biological Fluids

In high-throughput LC-MS/MS biomonitoring of urine, generic structural internal standards (such as propyl glucuronide) fail to co-elute precisely with trichloroethyl glucuronide, exposing the assay to uncorrected matrix-induced ion suppression [1]. The Trichloroethyl-13C2,d2 β-D-Glucuronide standard provides exact chromatographic co-elution, reducing quantitative matrix effect variance to <2% and ensuring robust isotope dilution quantification regardless of sample matrix complexity [2].

Evidence DimensionMatrix effect variance (Ion suppression/enhancement)
Target Compound Data<2% variance (perfect tracking)
Comparator Or BaselineStructural analog IS (e.g., Propyl glucuronide) (>25% variance)
Quantified Difference>10-fold reduction in matrix-induced quantification error
ConditionsReverse-phase LC-MS/MS of unextracted or diluted urine

Ensures regulatory-compliant reproducibility in occupational biomonitoring assays without requiring extensive sample cleanup.

Isotopic label stability
Class-level
13C2,d2 dual label: +4 Da mass shift, non-exchangeable 13C. d2-only analog: 5–20% H/D back-exchange risk.
Sustains stable isotope ratios across analysis
Based on glucuronide IS design literature

Necessity of Hybrid Labeling to Bypass Isotopic Overlap

For trichloroethyl glucuronide, deuterium-only labeling is restricted to the two non-exchangeable protons on the ethyl chain, yielding a maximum +2 Da shift (Trichloroethyl-d2). Because the native compound's M+2 isotopic peak (from 37Cl) is ~97% as intense as the monoisotopic peak, a +2 Da internal standard suffers from catastrophic isotopic overlap [1]. The incorporation of two 13C atoms alongside the deuterium (13C2,d2) is chemically necessary to achieve a +4 Da shift, cleanly bypassing the M+2 interference and preserving assay linearity at the lower limit of quantification [2].

Evidence DimensionAchievable mass shift on the aglycone
Target Compound Data+4 Da shift (13C2, d2 hybrid label)
Comparator Or BaselineDeuterium-only label (Maximum +2 Da shift)
Quantified DifferenceProvides the critical +2 Da additional shift required to evade M+2 overlap
ConditionsIsotope dilution mass spectrometry of trichloro-compounds

Buyers must procure the 13C/D hybrid label because a purely deuterated analog cannot provide a sufficient mass shift to avoid interference from the native halogenated analyte.

Method precision gain
Reported
Direct LC-MS/MS: 0.9–4.6% CV. Hydrolysis GC-ECD: 10–20% CV.
Supports elimination of enzymatic hydrolysis variability
Cross-study comparison with analogous glucuronides

Enzymatic Hydrolysis Tracking for Total Trichloroethanol Assays

In biomonitoring, total trichloroethanol is often measured by subjecting the sample to enzymatic hydrolysis with β-glucuronidase [1]. Using the intact Trichloroethyl-13C2,d2 β-D-Glucuronide as an internal standard prior to sample preparation allows it to perfectly track the kinetics and efficiency of the deconjugation step. Spiking with a generic labeled aglycone (e.g., Trichloroethanol-13C2,d2) fails to account for incomplete hydrolysis, potentially leading to significant underreporting of total exposure [2].

Evidence DimensionHydrolysis efficiency tracking
Target Compound DataTracks deconjugation variance (Intact SIL-glucuronide)
Comparator Or BaselineLabeled aglycone IS (Fails to track hydrolysis)
Quantified DifferenceEliminates >15-20% quantitative error from incomplete enzymatic digestion
ConditionsUrine sample preparation with β-glucuronidase

Procuring the intact labeled glucuronide, rather than just the labeled aglycone, is essential for validating the sample preparation workflow in total trichloroethanol assays.

Metabolite predominance
Reported
Trichloroethanol glucuronide = 61.9% of total urinary metabolites (rat). Free TCE: 11.7%.
Matched IS essential for dominant metabolite fraction
Rat and human PBPK model data
Workflow consolidation
Reported
GC-ECD method: hydrolysis step required, LOD 5 ng/mL. Direct ID-LC-MS/MS: no hydrolysis, matched IS.
Enables single-step ‘dilute-and-shoot’ workflow
1994 method vs modern LC-MS/MS capability
Inter-method precision
Class-level
13C-labeled glucuronide IS: 0.9–6.7% CV. Structural analog IS: 10–20% CV.
Reported 2- to 10-fold precision improvement
Inferred from mycophenolic acid and 1-hydroxypyrene glucuronide data
Immunoassay tracer utility
Reported
+4 Da label enables MS-based discrimination in competitive immunoaffinity assays. Unlabeled tracer: MS-incompatible.
Supports orthogonal MS confirmation in forensic workflows
Patent-based inference; no head-to-head tracer data

Occupational Biomonitoring of Trichloroethylene Exposure

Because it perfectly corrects for matrix-induced ion suppression in complex urine samples, this standard is the optimal choice for high-throughput LC-MS/MS screening of industrial workers exposed to trichloroethylene, ensuring accurate quantification of the primary metabolite [1].

Clinical Toxicology and Forensic Profiling

In cases of chloral hydrate overdose or drug-facilitated crimes, the +4 Da mass shift ensures that quantification is free from isotopic cross-talk, allowing forensic toxicologists to confidently determine the exact concentration of trichloroethyl glucuronide in blood or urine [2].

Validation of Deconjugation Workflows

For laboratories measuring total trichloroethanol, using the intact labeled glucuronide rather than the labeled aglycone is critical for validating the efficiency of β-glucuronidase enzymatic hydrolysis steps during sample preparation [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Chloral hydrate metabolite PK research
Intact glucuronide SIL-IS for direct LC-MS/MS
Precision and recovery in limited-volume plasma matrices
Trichloroethylene exposure biomonitoring
Matched IS for major urinary glucuronide metabolite
Accuracy requirements of biomonitoring programs (e.g., NHANES, HBM4EU)
Forensic confirmation of chloral hydrate exposure
Mass-distinguishable tracer for confirmatory LC-MS/MS
Orthogonal method confirmation (immunoassay + MS)
In vitro UGT enzyme activity assays
Stable isotope-labeled product standard
Calibration without interference from enzyme-generated product

Explore Compound Types